Albuterol, a well-known medication for asthma, is a racemic mixture containing two enantiomers: (R)-albuterol and (S)-albuterol. While (R)-albuterol is recognized for its therapeutic effects as a bronchodilator, recent studies have shed light on the contrasting properties of its counterpart, (S)-albuterol. This analysis delves into the pharmacological characteristics of (S)-albuterol, its mechanism of action, and its implications in various fields, particularly its potential adverse effects in asthma management1245.
In the context of asthma therapy, the adverse effects of (S)-albuterol are of particular concern. The stereoisomer has been associated with intensifying allergic bronchospasm and promoting eosinophil activation in asthmatic airways. These findings suggest that the use of racemic albuterol, which contains both (R)- and (S)-albuterol, may not be optimal for asthma control. Instead, formulations containing only (R)-albuterol, such as levalbuterol, could offer therapeutic advantages by avoiding the paradoxical reactions induced by (S)-albuterol1.
(S)-albuterol has also been implicated in the increased production of inflammatory mediators such as histamine and interleukin (IL)-4 in mast cells. This proinflammatory action may exacerbate asthma symptoms and hinder asthma control. The enantiomer has been shown to induce the expression of L-histidine decarboxylase (L-HDC), an enzyme essential for histamine synthesis, and to increase IL-4 secretion, both of which play roles in the inflammatory response in asthma5.
While the provided data primarily focuses on the respiratory implications of (S)-albuterol, it is worth noting that structurally related compounds, such as 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, have been evaluated for their potential as cerebral protective agents. These compounds have demonstrated significant antilipidperoxidation activities and protective effects against hypobaric hypoxia, indicating a possible application in neuroprotection. However, the direct relevance of (S)-albuterol in this field requires further investigation3.
4-Benzyl Albuterol is derived from Salbutamol, which is synthesized from various starting materials including substituted benzophenones and salicylic acid derivatives. It exists as a racemic mixture of optical isomers, with the (R)-isomer being particularly significant in pharmaceutical applications . The compound is classified under beta-adrenergic agonists, which are critical in managing bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
The synthesis of 4-Benzyl Albuterol involves several steps that typically include the resolution of racemic mixtures and hydrogenation processes. A common method for synthesizing 4-Benzyl Albuterol begins with racemic 4-benzyl albuterol suspended in methanol, where L-tartaric acid is introduced to facilitate resolution into its optically active forms. The following steps outline the synthesis process:
The molecular formula for 4-Benzyl Albuterol is C20H27NO3, indicating it contains 20 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The structure features:
The compound's three-dimensional conformation allows it to fit into the beta-adrenergic receptor site effectively, facilitating its agonistic action .
4-Benzyl Albuterol participates in several chemical reactions relevant to its function as an impurity in Salbutamol production:
As a beta-adrenergic agonist, 4-Benzyl Albuterol exerts its effects by binding to beta-2 adrenergic receptors located primarily in bronchial smooth muscle. This interaction leads to:
These mechanisms are crucial for alleviating symptoms associated with asthma and other obstructive airway diseases .
The physical properties of 4-Benzyl Albuterol include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
4-Benzyl Albuterol serves multiple scientific applications:
4-Benzyl Albuterol is a structurally defined compound with the molecular formula C₂₀H₂₇NO₃, corresponding to a molecular weight of 329.43 g/mol [2] [8]. This formula encompasses the core albuterol (salbutamol) structure modified by a benzyl group at the 4-position on the phenolic ring. The compound features two chiral centers, leading to potential stereoisomers. The levo-rotatory (R)-enantiomer is specifically designated as (R)-4-Benzyl Albuterol (CAS 174607-68-2), which serves as a recognized impurity in the synthesis of levalbuterol, the pharmacologically active enantiomer of albuterol [7]. The racemic mixture (CAS 56796-66-8) remains the most commonly referenced form in chemical databases and research contexts [2] [8].
Table 1: Fundamental Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₇NO₃ |
Molecular Weight | 329.43 g/mol |
Exact Mass | 329.1991 g/mol |
Chiral Centers | 2 |
(R)-Isomer CAS | 174607-68-2 |
Racemic CAS | 56796-66-8 |
The systematic IUPAC name for 4-Benzyl Albuterol is (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol for the enantiopure (R)-form [7]. The racemic compound is alternatively named 2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-(phenylmethoxy)phenyl]ethanol [4]. This compound exhibits numerous synonyms across scientific literature and commercial catalogs, reflecting its role as a synthetic intermediate and analytical reference standard. Key synonyms include:
These naming variations emphasize its structural relationship to salbutamol (albuterol) and its status as a benzyl-protected derivative or process impurity in pharmaceutical synthesis [2] [8].
Table 2: Official and Common Nomenclature
Nomenclature Type | Designation |
---|---|
IUPAC Name (Racemic) | 2-(tert-Butylamino)-1-[3-(hydroxymethyl)-4-(phenylmethoxy)phenyl]ethanol |
IUPAC Name ((R)-Isomer) | (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol |
Common Synonym | Salbutamol EP Impurity I |
Chemical Abstracts Name | 4-Benzyl Albuterol |
Pharmaceutical Context | USP Levalbuterol Related Compound F |
The compound exists as a solid at room temperature with a density of 1.12 g/cm³ [8]. Its boiling point is reported at 510.1°C at standard atmospheric pressure (760 mmHg), while the flash point—indicating flammability—is 262.3°C [3] [8]. Though experimental solubility data in common solvents (water, ethanol, DMSO) is not explicitly provided in the search results, its structural features (hydroxyl groups, aromatic ring) suggest moderate solubility in polar organic solvents and limited aqueous solubility.
Stability is a critical consideration; the compound requires storage in tightly sealed containers under cool, dry, and well-ventilated conditions to prevent degradation [3]. It is incompatible with strong oxidizing agents, necessitating isolation from such materials during storage or handling. While crystallographic data (e.g., space group, unit cell parameters) is unavailable in the sourced literature, its classification as a "neat" substance in analytical contexts implies a defined solid-state structure [4].
Stability Profile
Though complete spectral assignments were not available in the search results, key spectroscopic fingerprints can be inferred from structural analogs and fragment data:
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorptions for functional groups:
Mass Spectrometry (MS):
High-resolution mass spectrometry confirms an exact mass of 329.1991 Da [4]. Fragmentation patterns would likely include:
Nuclear Magnetic Resonance (NMR):
While experimental chemical shifts are not provided, predicted ¹H-NMR signals based on structure include:
Table 3: Key Spectroscopic Signatures
Technique | Key Features |
---|---|
IR | O–H stretch (3330 cm⁻¹), C–O stretch (1080–1110 cm⁻¹), Aromatic C=C (1600 cm⁻¹) |
MS (HR) | [M]⁺ 329.1991; Major fragments: 312.2 (M–OH), 224.1 (aglycone), 91.0 (C₇H₇⁺) |
¹H-NMR (Predicted) | t-Butyl (1.2 ppm), Benzyl CH₂ (5.0 ppm), Ar–H (6.8–7.4 ppm), HO–CH₂ (4.6 ppm) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7